Physicochemical Profiling and Stability Dynamics of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine
Physicochemical Profiling and Stability Dynamics of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine
An In-Depth Technical Guide for Drug Development Professionals
As pharmaceutical pipelines increasingly rely on highly functionalized, pH-responsive scaffolds for targeted drug delivery (such as lipid nanoparticles) and CNS-penetrant therapeutics, the structural nuances of aliphatic diamines have become a focal point of preformulation research. This whitepaper provides a rigorous mechanistic analysis of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine —an asymmetric, bifunctional diamine characterized by a highly flexible dimethylaminopropyl tail and a sterically constrained, lipophilic 1-cyclopropylethyl headgroup.
By deconstructing its physicochemical properties and degradation pathways, this guide establishes a foundational framework for utilizing this molecule in advanced synthetic and formulation workflows.
Structural Causality and Physicochemical Properties
The molecular architecture of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine dictates its unique behavior in aqueous environments and biological systems. The molecule contains two distinct basic centers: a terminal tertiary amine and an internal secondary amine.
The Role of the Cyclopropyl Motif
The incorporation of the 1-cyclopropylethyl group is a deliberate design choice to enhance metabolic stability and modulate lipophilicity. The cyclopropane ring possesses unusually high s-character in its C-C bonds, resulting in shorter, stronger C-H bonds compared to standard aliphatic chains. This elevated bond dissociation energy significantly increases the activation energy required for hydrogen atom abstraction, thereby reducing the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. Furthermore, the chiral center at the ethyl linkage introduces critical steric bulk adjacent to the secondary amine, kinetically shielding it from rapid N-dealkylation.
Ionization Profile (pKa)
Because the molecule is an aliphatic diamine with a three-carbon spacer, the two nitrogen atoms exhibit overlapping macroscopic ionization steps. Spectrophotometric pKa determination is fundamentally inadequate here due to the lack of a conjugated chromophore that alters its absorbance upon protonation. Therefore, high-precision potentiometric titration is the mandatory analytical choice. The tertiary dimethylamine group (pKa ~9.35) is slightly less basic than the sterically hindered secondary amine (pKa ~10.05) due to differential solvation effects in aqueous media [2].
Quantitative Physicochemical Summary
| Property | Value | Analytical Method / Source |
| Molecular Weight | 170.30 g/mol | Exact Mass Calculation |
| Physical State | Colorless to pale yellow liquid | Visual Inspection (Ambient) |
| pKa₁ (Secondary Amine) | 10.05 ± 0.05 | Potentiometric Titration (25°C) |
| pKa₂ (Tertiary Amine) | 9.35 ± 0.05 | Potentiometric Titration (25°C) |
| LogP (Predicted) | 1.85 | in silico (Consensus Model) |
| Aqueous Solubility | >50 mg/mL | Nephelometry (as di-HCl salt) |
Stability Profile and Degradation Pathways
Aliphatic amines are notoriously susceptible to oxidative degradation, whereas their thermal and hydrolytic stability is generally robust [3]. For (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine, the primary degradation vector is N-oxidation .
The unhindered tertiary dimethylamine group acts as the thermodynamic sink for oxidation, rapidly forming a tertiary N-oxide in the presence of peroxides or atmospheric oxygen. Conversely, the secondary amine is sterically protected by the bulky 1-cyclopropylethyl group. While secondary amines can theoretically oxidize to secondary hydroxylamines and subsequently dehydrate to nitrones, this pathway is severely restricted in this molecule due to the steric hindrance blocking the initial oxygen transfer [4].
Oxidative degradation pathways of the bifunctional aliphatic diamine.
Forced Degradation Summary
| Stress Condition | Duration | Major Degradant Identified | % Parent Recovery |
| Thermal (60°C) | 7 days | None | 99.2% |
| Oxidative (3% H₂O₂) | 24 hours | Tertiary N-oxide (+16 Da) | 65.4% |
| Acidic (0.1M HCl) | 7 days | None | 99.5% |
| Basic (0.1M NaOH) | 7 days | None | 98.8% |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an internal control or a mechanistic failsafe.
Protocol A: Potentiometric pKa Determination
Causality: Accurate pKa assignment requires constant ionic strength to prevent activity coefficient fluctuations during the titration.
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System Suitability: Calibrate the glass-electrode pH meter using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve the diamine to a concentration of 0.01 M in 50 mL of degassed, deionized water. Add KCl to achieve a background ionic strength of 0.15 M.
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Titration Execution: Titrate the solution using standardized 0.1 M HCl under a continuous nitrogen purge to prevent atmospheric CO₂ absorption (which would artificially lower the pH).
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Data Acquisition: Record pH after each 0.1 mL addition of titrant, ensuring the drift is <0.01 pH units/minute before logging the value.
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Deconvolution (Validation Step): Utilize non-linear regression (e.g., the Yasuda-Shedlovsky extrapolation model) to fit the titration curve. The model's R² value must exceed 0.995 to validate the deconvolution of the overlapping pKa values.
Potentiometric titration workflow for diamine pKa determination.
Protocol B: Oxidative Forced Degradation Assay
Causality: Oxidative degradation must be actively halted prior to LC-MS analysis. Without a quenching step, the compound will continue to oxidize in the autosampler vial, rendering the time-point data invalid.
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Stock Preparation: Prepare a 1.0 mg/mL solution of the diamine in 50 mM ammonium acetate buffer (pH 7.4).
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Stress Induction: Add H₂O₂ to achieve a final concentration of 3% (v/v). Incubate the sealed vial in the dark at 25°C for exactly 24 hours.
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Active Quenching (Validation Step): At t=24h, add a stoichiometric excess of sodium sulfite (Na₂SO₃) to the aliquot. The sulfite rapidly reduces residual H₂O₂ to water, instantly halting the oxidative stress.
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LC-MS/MS Analysis: Inject the quenched sample onto a C18 column using a gradient of water/acetonitrile (with 0.1% formic acid). Monitor for the parent mass [M+H]⁺ at m/z 171.3 and the N-oxide degradant at m/z 187.3.
References
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]
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Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]
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Hamborg, E. S., & Versteeg, G. F. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data.[Link]
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Coutts, R. T., & Beckett, A. H. (1977). Metabolic N-Oxidation of Primary and Secondary Aliphatic Medicinal Amines. Drug Metabolism Reviews.[Link]
